molecular formula C15H14ClNO3 B2626030 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol CAS No. 196868-49-2

2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2626030
CAS No.: 196868-49-2
M. Wt: 291.73
InChI Key: NBRPVVQMJHTZSD-RQZCQDPDSA-N
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Description

2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol is a Schiff base compound. Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an amine with a carbonyl compound. This particular Schiff base is derived from the condensation of 5-chloro-2-methoxyaniline and 2-hydroxy-3-methoxybenzaldehyde. Schiff bases are known for their wide range of biological activities and applications in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 5-chloro-2-methoxyaniline and 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    (E)-2-{[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol: Another Schiff base with similar structural features but different substituents.

    2-Chloro-5-methylphenol: A related phenolic compound with a chloro substituent.

Uniqueness

2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and chloro substituents, along with the Schiff base structure, contribute to its versatility in various applications .

Biological Activity

2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol, commonly referred to as a Schiff base compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Schiff bases are typically formed through the condensation of primary amines and carbonyl compounds, leading to compounds that exhibit interesting pharmacological properties. This article aims to explore the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is C15H14ClN2O3. Its structure features a chloro and methoxy substitution pattern on the aromatic rings, which influences its reactivity and biological activity. The compound is characterized by the presence of an imine functional group, which is crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that Schiff base compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound displays moderate to good activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for related Schiff bases have been reported in the range of 50-200 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

Microorganism MIC (µg/mL)
Escherichia coli100
Staphylococcus aureus150
Pseudomonas aeruginosa50

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. Similar Schiff bases have been tested against fungi such as Candida albicans, with varying degrees of effectiveness. The structural features of the compound contribute to its ability to disrupt fungal cell membranes or inhibit essential enzymatic pathways.

Anticancer Potential

Recent studies suggest that Schiff bases can also exhibit anticancer properties. For example, derivatives similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. One study reported that a closely related compound inhibited cell proliferation in prostate cancer cells with an IC50 value of approximately 3.8 µM . The mechanism of action may involve the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division.

The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions, enhancing its interaction with biological targets such as enzymes and receptors. The imine group allows for hydrogen bonding and π-π interactions, which are crucial for its biological efficacy .

Case Studies

  • Antibacterial Screening : A study involving various Schiff bases demonstrated significant antibacterial effects against multiple strains, confirming the potential of similar compounds in drug development .
  • Antifungal Evaluation : Research on related compounds indicated effective inhibition against Candida albicans, suggesting a broader application in treating fungal infections .
  • Cytotoxicity Assays : In vitro assays on prostate cancer cell lines revealed that certain derivatives could significantly reduce cell viability, indicating potential as anticancer agents .

Properties

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-13-7-6-11(16)8-12(13)17-9-10-4-3-5-14(20-2)15(10)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRPVVQMJHTZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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